(2Z,4R,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione
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Overview
Description
Compound “(2Z,4R,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione” is known as 3,4-Dichloroamphetamine. It is an amphetamine derivative that was first synthesized by Eli Lilly in the 1960s. This compound has a number of pharmacological actions, primarily acting as a highly potent and selective serotonin releasing agent. It binds to the serotonin transporter with high affinity and also acts as a selective serotonergic neurotoxin .
Preparation Methods
The synthesis of 3,4-Dichloroamphetamine involves several steps:
Reaction of 3,4-Dichlorobenzyl Chloride with Cyanide Anion: This step produces 3,4-Dichlorophenylacetonitrile.
Reaction with Sodium Methoxide and Ethylacetate: This step yields Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile.
Removal of the Nitrile Group: This is done in the presence of sulfuric acid to produce 3,4-Dichlorophenylacetone.
Oxime Formation with Hydroxylamine: This step forms N-[1-(3,4-dichlorophenyl)propan-2-ylidene]hydroxylamine.
Reduction of the Oxime: This final step completes the synthesis of 3,4-Dichloroamphetamine.
Chemical Reactions Analysis
3,4-Dichloroamphetamine undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include sodium methoxide, ethylacetate, sulfuric acid, and hydroxylamine. The major products formed from these reactions include 3,4-Dichlorophenylacetonitrile, Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile, and 3,4-Dichlorophenylacetone .
Scientific Research Applications
3,4-Dichloroamphetamine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of amphetamine derivatives.
Biology: It is used to study the effects of selective serotonin releasing agents on biological systems.
Medicine: Research on this compound helps in understanding the mechanisms of action of serotonergic neurotoxins and their potential therapeutic applications.
Industry: It is used in the synthesis of other chemical compounds and in the development of pharmaceuticals.
Mechanism of Action
3,4-Dichloroamphetamine exerts its effects primarily by acting as a serotonin releasing agent. It binds to the serotonin transporter with high affinity, leading to the release of serotonin into the synaptic cleft. This increase in serotonin levels can affect various physiological and psychological processes. Additionally, it acts as a selective serotonergic neurotoxin, which can lead to neurotoxicity in serotonergic neurons .
Comparison with Similar Compounds
3,4-Dichloroamphetamine is unique in its high potency and selectivity as a serotonin releasing agent. Similar compounds include:
- 3-Methoxy-4-methylamphetamine
- Cericlamine
- Chlorphentermine
- Clortermine
- Etolorex
- 3,4-Methylenedioxyamphetamine
- Para-chloroamphetamine
- Paramethoxyamphetamine
These compounds share structural similarities but differ in their pharmacological profiles and potencies .
Properties
IUPAC Name |
(2Z,4R,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylidene]-4-(dimethylamino)-6,10,11,12a-tetrahydroxy-6-methyl-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,30-32H,7,23H2,1-3H3/b20-14-/t9-,10-,15+,21+,22-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHCQVWYCGHXGP-DWEHBZJNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(N)O)C(=O)C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)N(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@H](C(=O)/C(=C(\N)/O)/C(=O)[C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)N(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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